N,N-Dimethyl-3-(1-methyl-5H-dibenzo(a,d)cycloheptene-5-ylidene)propylamine N-oxide hydrochloride
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Overview
Description
Chemical Reactions Analysis
Ro-8-1998 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the N-oxide group, potentially leading to different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ro-8-1998 has been primarily studied for its antidepressant effects. Clinical trials have shown that it is at least as effective as imipramine in treating endogenous depression . Additionally, Ro-8-1998 has been investigated for its potential effects on systolic blood pressure, heart frequency, and white blood cell count . Further research is needed to explore its applications in other fields such as chemistry, biology, and industry.
Mechanism of Action
The mechanism of action of Ro-8-1998 involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of certain neurotransmitters, such as serotonin and norepinephrine, which play a crucial role in mood regulation . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on neurotransmitter levels suggest that it may act similarly to other antidepressants.
Comparison with Similar Compounds
Ro-8-1998 is similar to other tricyclic antidepressants, such as imipramine and amitriptyline. it has unique properties that distinguish it from these compounds. For example, Ro-8-1998 has shown a different side effect profile, including a decrease in systolic blood pressure and an increase in heart frequency . Additionally, its chemical structure, which includes an N-oxide group, sets it apart from other tricyclic antidepressants.
Similar compounds include:
- Imipramine
- Amitriptyline
- Nortriptyline
These compounds share a similar core structure but differ in their functional groups and pharmacological properties.
Properties
CAS No. |
27747-18-8 |
---|---|
Molecular Formula |
C21H24ClNO |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(7-methyl-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H23NO.ClH/c1-16-8-6-11-20-18(16)14-13-17-9-4-5-10-19(17)21(20)12-7-15-22(2,3)23;/h4-6,8-14H,7,15H2,1-3H3;1H/b21-12+; |
InChI Key |
MZQZFABHYDJNKO-BFVDCFMLSA-N |
Isomeric SMILES |
CC1=C2C=CC3=CC=CC=C3/C(=C\CC[N+](C)(C)[O-])/C2=CC=C1.Cl |
SMILES |
CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C(=CCC[N+](C)(C)[O-])C2=CC=C1.Cl |
Synonyms |
Ro 8-1998 |
Origin of Product |
United States |
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